molecular formula C8H13IO2 B13919656 Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate

Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate

Cat. No.: B13919656
M. Wt: 268.09 g/mol
InChI Key: CTGZVCYBUCCICB-UHFFFAOYSA-N
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Description

Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is a cyclobutane-based compound featuring an iodomethyl (-CH₂I) substituent at the 3-position and an ethyl ester group at the 1-position. The cyclobutane ring introduces significant ring strain, which enhances its reactivity, particularly in substitution and coupling reactions. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals.

Key structural attributes include:

  • Molecular formula: C₈H₁₃IO₂ (calculated based on cyclobutane derivatives in ).
  • Functional groups: Iodomethyl (electrophilic site) and ester (polar, directing group).

Synthetic routes often involve iodination of hydroxymethyl precursors (e.g., Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) or halogen-exchange reactions from bromo analogs (e.g., Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate) . Applications include participation in transition-metal-catalyzed cross-coupling reactions, as demonstrated in the synthesis of ethyl 3-((cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate via a three-fold excess of the iodo compound (51% yield, ).

Properties

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

ethyl 3-(iodomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H13IO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5H2,1H3

InChI Key

CTGZVCYBUCCICB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form ethyl 3-(methyl)cyclobutane-1-carboxylate using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted cyclobutane carboxylates depending on the nucleophile used.

    Reduction: Ethyl 3-(methyl)cyclobutane-1-carboxylate.

    Oxidation: Cyclobutane-1,3-dicarboxylic acid or other oxidized products.

Scientific Research Applications

Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate involves its reactivity as an alkylating agent. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate are best understood in the context of structurally related cyclobutane derivatives. Below is a detailed comparison:

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

  • Molecular formula : C₈H₁₄O₃ .
  • Functional group : Hydroxymethyl (-CH₂OH).
  • Reactivity : Less electrophilic than the iodo analog; primarily used in oxidation reactions or as a precursor for halogenation.
  • Applications : Intermediate for synthesizing iodomethyl or bromomethyl derivatives via substitution .

Ethyl 3-oxocyclobutanecarboxylate

  • Molecular formula : C₇H₁₀O₃ .
  • Functional group : Ketone (3-oxo).
  • Reactivity: Participates in enolate formation, condensations, or reductions. Lacks direct electrophilic halogen reactivity.
  • Applications : Building block for cyclobutane-fused heterocycles or functionalized esters .

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate

  • Molecular formula: C₇H₁₁NO₃ .
  • Functional group: Hydroxyimino (=N-OH).
  • Less suited for alkylation.
  • Applications : Specialty chemical in coordination chemistry or nitrile oxide precursors .

Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate

  • Molecular formula : C₈H₁₃BrO₂ .
  • Functional group : Bromomethyl (-CH₂Br).
  • Reactivity : Moderate electrophilicity; slower substitution kinetics compared to iodo analogs.
  • Applications : Alternative alkylating agent where iodine’s higher reactivity is undesirable .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Molecular formula: C₇H₁₄ClNO₂ .
  • Functional group: Methylamino (-NHCH₃).
  • Reactivity : Nucleophilic amine site; participates in acid-base or acylation reactions.
  • Applications : Pharmaceutical intermediate (e.g., in Reference Example 87, ).

Data Table: Comparative Analysis of Cyclobutane Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Group Reactivity Profile Primary Applications
This compound C₈H₁₃IO₂ 268.09 g/mol Iodomethyl High electrophilicity, SN2 reactions Cross-coupling, alkylation
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₈H₁₄O₃ 158.20 g/mol Hydroxymethyl Oxidation/halogenation precursor Intermediate synthesis
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 142.15 g/mol Ketone Enolate chemistry Heterocycle synthesis
Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate C₈H₁₃BrO₂ 221.09 g/mol Bromomethyl Moderate electrophilicity Controlled alkylation
Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate C₇H₁₁NO₃ 157.17 g/mol Hydroxyimino Tautomerism, metal coordination Coordination chemistry

Research Findings and Key Observations

Synthetic Utility : this compound demonstrates superior reactivity in coupling reactions compared to bromo or hydroxymethyl analogs. For example, it enabled a 51% yield in a diastereoselective synthesis ().

Stability Considerations : Iodo derivatives are light-sensitive and require storage in dark, cool conditions, whereas bromo analogs offer greater stability for long-term storage .

Functional Group Interconversion: Hydroxymethyl and oxo derivatives serve as strategic intermediates for accessing iodomethyl or amino-functionalized cyclobutanes .

Biological Activity

Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Details
Molecular FormulaC₉H₁₁I O₂
Molecular Weight252.09 g/mol
Structural FeaturesCyclobutane ring, iodomethyl group

The presence of the iodomethyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of Cyclobutane Ring : Starting from ethyl cyclobutane-1-carboxylate.
  • Iodination : The introduction of the iodomethyl group can be achieved using iodine monochloride (ICl) under controlled conditions to prevent hydrolysis.
  • Purification : The final product is purified using techniques such as distillation or chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing halogen substituents have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been performed on cell lines such as MCF7 (breast cancer) and HL60 (leukemia). Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways, although further research is required to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound:

  • Study on Antimicrobial Activity : A study reported that halogenated cyclobutanes exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria . This suggests potential therapeutic applications in treating infections caused by resistant strains.
  • Cytotoxic Effects on Cancer Cells : Research indicated that analogs of this compound showed IC50 values below 10 µM against various cancer cell lines, highlighting their potential as anticancer agents .

The biological activity of this compound is hypothesized to stem from its ability to participate in nucleophilic substitution reactions due to the reactive iodomethyl group. This allows for interaction with biological macromolecules, potentially leading to:

  • Inhibition of Enzymatic Activity : By modifying enzyme active sites.
  • Cell Membrane Disruption : Through incorporation into lipid bilayers.

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